Ethyl 5-amino-2-methyl-4-(methylamino)benzoate
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Overview
Description
Ethyl 5-amino-2-methyl-4-(methylamino)benzoate is an organic compound with a complex structure that includes both amino and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-methyl-4-(methylamino)benzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl benzoate followed by reduction to introduce the amino groups. The methylation of the amino groups can be achieved using methyl iodide under basic conditions. The final product is obtained through esterification reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-methyl-4-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino groups to form different amines.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Ethyl 5-amino-2-methyl-4-(methylamino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-2-methyl-4-(methylamino)benzoate involves its interaction with various molecular targets. It can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate: Similar structure but lacks the methylamino group.
Methyl 5-amino-2-methylbenzoate: Similar but with different ester and amino group positions.
Ethyl 4-(methylamino)benzoate: Similar but lacks the additional amino group.
Uniqueness
Ethyl 5-amino-2-methyl-4-(methylamino)benzoate is unique due to the presence of both amino and methylamino groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
ethyl 5-amino-2-methyl-4-(methylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-4-15-11(14)8-6-9(12)10(13-3)5-7(8)2/h5-6,13H,4,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSWKPCYPMRZOIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)NC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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